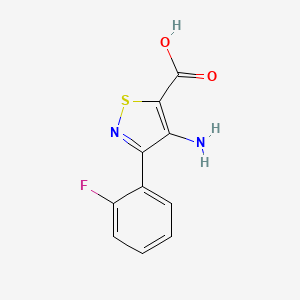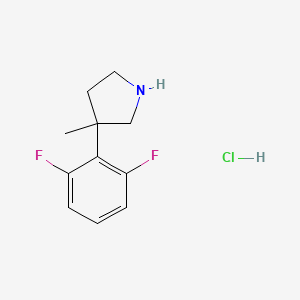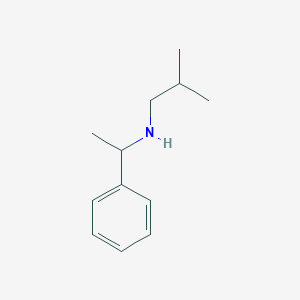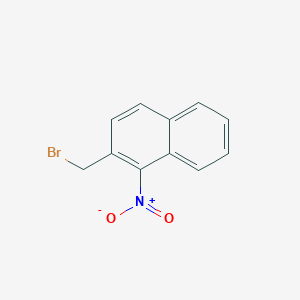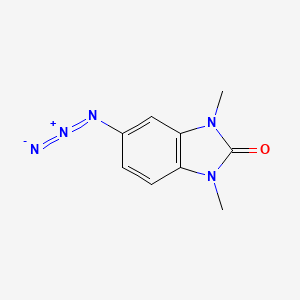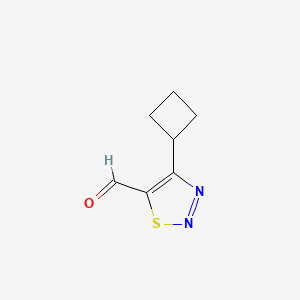
4-Cyclobutyl-1,2,3-thiadiazole-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclobutyl-1,2,3-thiadiazole-5-carbaldehyde is a chemical compound with the molecular formula C7H8N2OS and a molecular weight of 168.22 g/mol . This compound belongs to the class of thiadiazoles, which are known for their diverse biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 4-Cyclobutyl-1,2,3-thiadiazole-5-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation of an aldehyde with an acid and a thiourea or urea under specific reaction conditions. The reaction typically requires a solvent such as chloroform or dimethyl sulfoxide (DMSO) and is carried out at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
4-Cyclobutyl-1,2,3-thiadiazole-5-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines or thiols, leading to the formation of various derivatives . The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 4-Cyclobutyl-1,2,3-thiadiazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the growth of certain microbial strains by interfering with their metabolic processes . In cancer research, it exerts its effects by inducing apoptosis in cancer cells through the activation of specific signaling pathways . The exact molecular targets and pathways involved may vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
4-Cyclobutyl-1,2,3-thiadiazole-5-carbaldehyde can be compared with other similar compounds such as 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid and 7-(Dimethylamino)benzo[ c ][1,2,5]thiadiazole-4-carbaldehyde . While these compounds share a similar thiadiazole scaffold, this compound is unique due to its cyclobutyl group, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C7H8N2OS |
|---|---|
Molekulargewicht |
168.22 g/mol |
IUPAC-Name |
4-cyclobutylthiadiazole-5-carbaldehyde |
InChI |
InChI=1S/C7H8N2OS/c10-4-6-7(8-9-11-6)5-2-1-3-5/h4-5H,1-3H2 |
InChI-Schlüssel |
NJQPXJLLDWGXOT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)C2=C(SN=N2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![12H-Benzo[b]thioxanthen-12-one](/img/structure/B15307410.png)
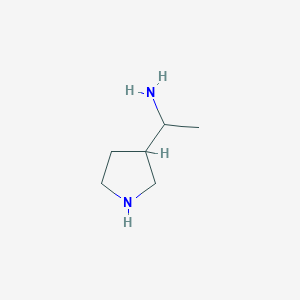
![3-Oxaspiro[5.5]undecan-7-amine](/img/structure/B15307424.png)
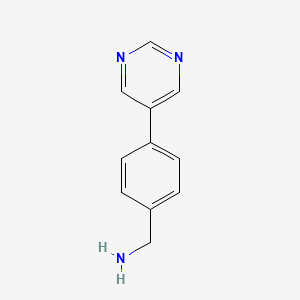
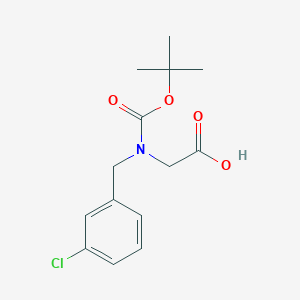
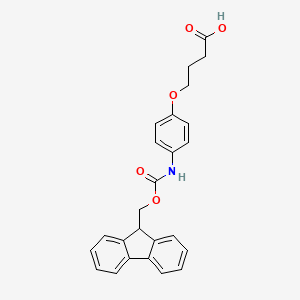
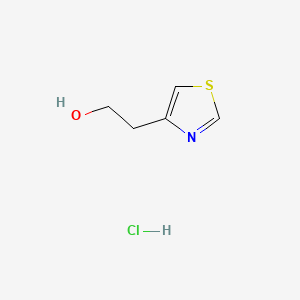
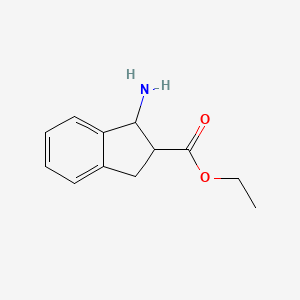
![2-[2-(2-bromo-1,3-thiazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B15307486.png)
